4-羟基-1H-吲哚-2-羧酸

描述

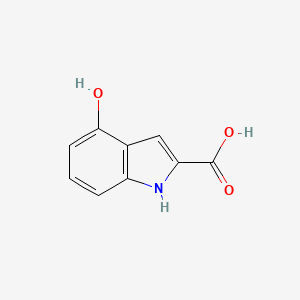

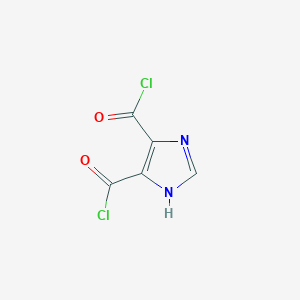

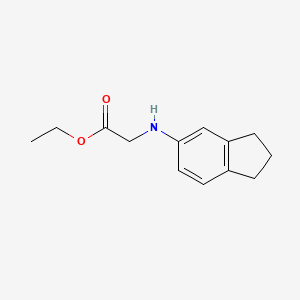

4-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The compound is also known by other names such as 1H-Indole-2-carboxylic acid, 4-hydroxy- .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase, with binding energy lower than -12.9 kcal/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.4±3.0 kJ/mol and a flash point of 263.1±24.6 °C .科学研究应用

合成与表征

4-羟基-1H-吲哚-2-羧酸是制备药用活性剂的多功能中间体。其合成已成为各种研究的课题,旨在开发更环保和实用的方法。例如,使用Pd负载的Al-MCM-41介孔催化剂开发了一种实用的氢还原过程,用于其合成,突显了该化合物在药物化学研究中的重要性(Jiang, Liu, Jiang, Ye, & Xu, 2017)。

天然来源衍生物

研究还集中在从天然来源(如海绵)中分离吲哚衍生物,发现了两种新的吲哚衍生物以及已知的吲哚生物碱。这表明了该化合物在发现具有潜在治疗应用的新天然产物方面的相关性(Abdjul, Yamazaki, Ukai, & Namikoshi, 2015)。

抗菌和抗真菌活性

从1-丙基-1H-吲哚-2-羧酸合成了一系列3-[N,N-二烷基胺(氧代)乙酰]-1-丙基-1H-吲哚-2-羧酸,展示了显著的抗菌和中等的抗真菌活性。这突显了基于吲哚-2-羧酸骨架开发新的抗微生物剂的潜力(Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015)。

分子对接研究

进一步研究吲哚-2-羧酸衍生物涉及分子对接研究,以预测与靶蛋白的结合相互作用,表明该化合物在药物设计和开发过程中的实用性(Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022)。

作用机制

Target of Action

4-Hydroxy-1H-indole-2-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders in the human body .

Mode of Action

The mode of action of 4-Hydroxy-1H-indole-2-carboxylic acid involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives, in general, have shown various biologically vital properties . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .

安全和危害

未来方向

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The spread of antimicrobial resistance becomes a threat to both humans and animals . Therefore, the synthesis of new indole derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be a promising direction for future research .

属性

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1H-indole-2-carboxylic acid | |

CAS RN |

80129-52-8 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)